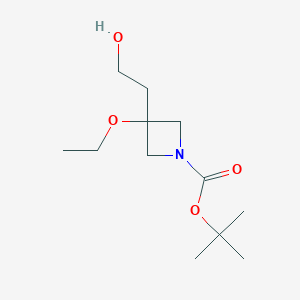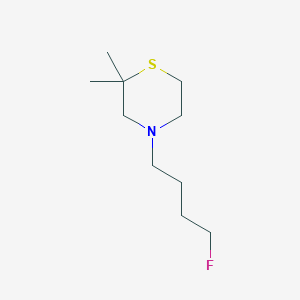
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is a synthetic organic compound characterized by the presence of a fluorobutyl group attached to a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylthiomorpholine and 4-fluorobutyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the thiomorpholine nitrogen attacks the carbon atom of the 4-fluorobutyl bromide, displacing the bromide ion.
Reaction Conditions: This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of human error.
化学反应分析
Types of Reactions
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the fluorobutyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobutyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced fluorobutyl derivatives
Substitution: Substituted thiomorpholine derivatives
科学研究应用
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
相似化合物的比较
Similar Compounds
4-(4-Fluorobutyl)-2,2-dimethylmorpholine: Similar structure but with an oxygen atom instead of sulfur.
4-(4-Fluorobutyl)-2,2-dimethylpiperidine: Similar structure but with a piperidine ring.
4-(4-Fluorobutyl)-2,2-dimethylthiazolidine: Similar structure but with a thiazolidine ring.
Uniqueness
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is unique due to the presence of both a fluorobutyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
属性
分子式 |
C10H20FNS |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
4-(4-fluorobutyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20FNS/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9H2,1-2H3 |
InChI 键 |
NRIUEZQZVYYNLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1)CCCCF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


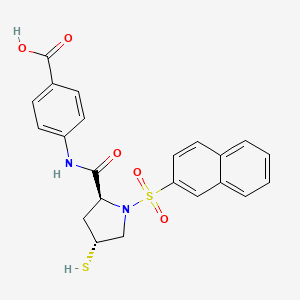
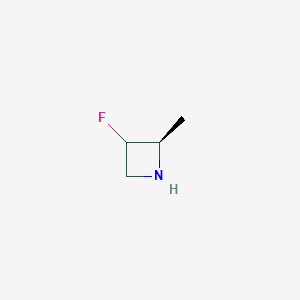
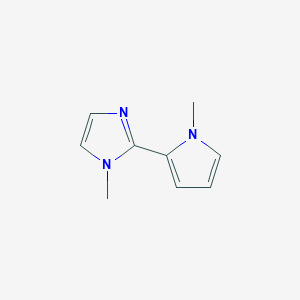
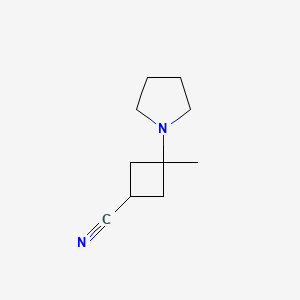
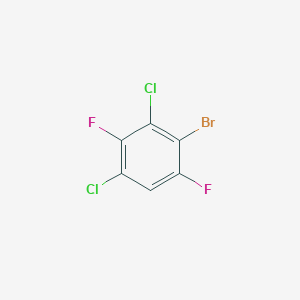
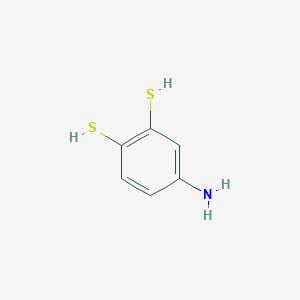
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
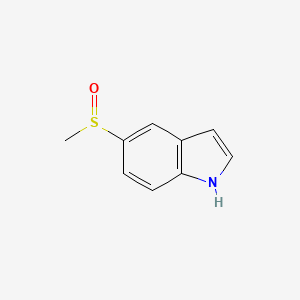
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
